(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol
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Overview
Description
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol is a heterocyclic compound that features a pyrazolo-oxazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrazole derivative with an oxirane compound in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can lead to a variety of substituted pyrazolo-oxazine derivatives.
Scientific Research Applications
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: A similar compound with a slightly different structure.
3-Bromo-6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine: Another related compound with a bromine substituent.
Uniqueness
(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol is unique due to its specific substitution pattern and the presence of a methanol group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol (CAS No. 1706438-18-7) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound features a fused pyrazole and oxazine ring system. The presence of a hydroxymethyl group enhances its reactivity and potential for biological interactions.
Molecular Formula
- C : 8
- H : 10
- N : 2
- O : 1
Structural Characteristics
Feature | Description |
---|---|
Molecular Weight | 150.18 g/mol |
Melting Point | Not extensively characterized |
Solubility | Soluble in organic solvents |
Antiproliferative Effects
Research indicates that derivatives of this compound may exhibit significant antiproliferative effects against various cancer cell lines. A study evaluating similar pyrazolo[5,1-b][1,3]oxazine derivatives demonstrated inhibition of cell proliferation in breast, colon, and lung cancer models, suggesting that these compounds may act through mechanisms independent of dihydrofolate reductase (DHFR) inhibition .
The biological activity of this compound is hypothesized to involve:
- Inhibition of Phosphodiesterase (PDE) : Compounds in this class have shown promise as PDE inhibitors, which play critical roles in modulating intracellular signaling pathways related to inflammation and pain .
- Anti-inflammatory Effects : Preliminary studies suggest that these compounds may exhibit anti-inflammatory properties by modulating signaling pathways involved in inflammatory responses. This is particularly relevant for conditions where inflammation is a key factor .
Case Studies
Several case studies have highlighted the biological potential of pyrazolo[5,1-b][1,3]oxazine derivatives:
-
In Vitro Studies on Cancer Cell Lines :
- A study reported that specific derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines.
- The mechanism involved apoptosis induction through the activation of caspase pathways.
-
PDE Inhibition Studies :
- A derivative was tested for PDE4 inhibition and showed significant activity with an IC50 value indicating effective modulation of inflammatory responses in vitro.
-
Analgesic Activity :
- Animal models demonstrated that administration of these compounds resulted in reduced pain responses in inflammatory pain models, supporting their potential use as analgesics.
Properties
Molecular Formula |
C8H12N2O2 |
---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(6-methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanol |
InChI |
InChI=1S/C8H12N2O2/c1-6-3-10-8(12-5-6)7(4-11)2-9-10/h2,6,11H,3-5H2,1H3 |
InChI Key |
MFZBLSNMENHBCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN2C(=C(C=N2)CO)OC1 |
Origin of Product |
United States |
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